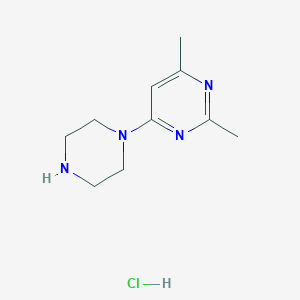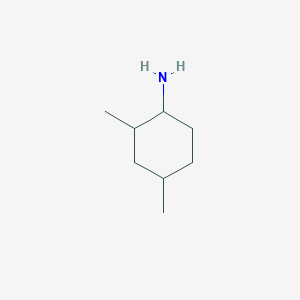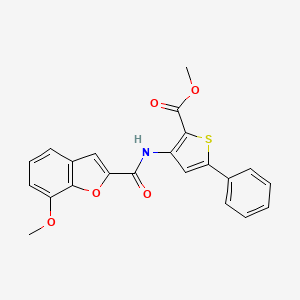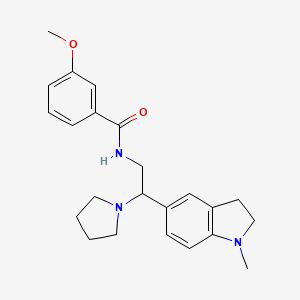
2,4-Dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-6-piperazin-1-ylpyrimidine hydrochloride is a unique chemical compound with the empirical formula C10H16N4 . It has a molecular weight of 192.26 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCc1cc (nc (C)n1)N2CCNCC2 . This provides a simplified linear representation of the compound’s structure. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The InChI code for this compound is1S/C10H16N4/c1-8-7-10 (13-9 (2)12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 .
科学的研究の応用
Multifunctional Antioxidants for Age-related Diseases
Compounds with piperazine and pyrimidine moieties, such as N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues, have been synthesized and studied for their potential in treating age-related diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD). These compounds exhibit free radical scavenging and metal ion chelating abilities, offering protection against cell viability decreases and glutathione level reductions induced by oxidative stress (Jin et al., 2010).
Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors
Bis(heteroaryl)piperazines (BHAPs), including variations with pyrimidine structures, have shown significant efficacy as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). Such compounds have been identified through the modification of lead molecules and have undergone extensive preclinical evaluations, demonstrating their potential as therapeutic agents against HIV-1 (Romero et al., 1994).
Polyamides with Nucleobases
Research into polyamides incorporating uracil, adenine, and other nucleobases through reactions with piperazine shows the creation of polymers with potential biomedical applications. These polyamides, synthesized via condensation reactions, exhibit water solubility and could be useful in drug delivery systems or as part of biomaterials (Hattori & Kinoshita, 1979).
Antimicrobial Agents
Synthesis of uracil derivatives with piperazine substituents has led to compounds displaying potent broad-spectrum antibacterial activity. These derivatives, including 5-alkyl-6-(4-substituted-1-piperazinyl)uracils, have been tested against a range of Gram-positive and Gram-negative bacteria, showing potential as new antimicrobial agents (Al-Turkistani et al., 2011).
Luminescent Properties and Photo-induced Electron Transfer
Studies on naphthalimide compounds with piperazine substituents have explored their luminescent properties and potential in photo-induced electron transfer (PET) processes. These properties are crucial for applications in sensors, imaging agents, and in studying molecular interactions within biological systems (Gan et al., 2003).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
特性
IUPAC Name |
2,4-dimethyl-6-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-8-7-10(13-9(2)12-8)14-5-3-11-4-6-14;/h7,11H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWYHFOITIVJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-4-one](/img/structure/B2865233.png)
![3-(2-pyridylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2865234.png)

![N-Methyl-N-[2-(3-oxopiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2865238.png)
![7-(6-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-6-oxohexyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2865239.png)
![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}piperazine](/img/structure/B2865240.png)


![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenethylacetamide](/img/structure/B2865244.png)

![N-(2,4-dimethylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2865249.png)
![N-[[(2S,3R)-2-(1-Benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2865250.png)


